(S)-N-Butylpyrrolidine-2-carboxamide
Description
(S)-N-Butylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a butyl substituent on the nitrogen atom of the pyrrolidine ring.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-N-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-6-11-9(12)8-5-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
RLBYLDGJTSPAEL-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCCCNC(=O)C1CCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between (S)-N-Butylpyrrolidine-2-carboxamide and related compounds from the evidence:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- The butyl group in this compound likely enhances lipophilicity compared to aromatic analogs (e.g., the benzoylphenyl-benzyl derivative in ). This may influence membrane permeability and metabolic stability in biological systems .
- The hydrochloride salt () increases polarity and aqueous solubility, a common strategy for improving bioavailability in drug development .
Storage Conditions :
Research Implications
- Drug Design : The butyl group’s simplicity offers a balance between lipophilicity and steric bulk, making it a versatile scaffold for structure-activity relationship (SAR) studies.
- Salt vs. Free Base : The hydrochloride salt’s higher solubility () could be advantageous for in vitro assays, while the free base may be preferred for organic synthesis .
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